Pentafluorophenyl 1-(thien-2-ylmethyl)piperidine-4-carboxylate Pentafluorophenyl 1-(thien-2-ylmethyl)piperidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 930111-06-1
VCID: VC3958316
InChI: InChI=1S/C17H14F5NO2S/c18-11-12(19)14(21)16(15(22)13(11)20)25-17(24)9-3-5-23(6-4-9)8-10-2-1-7-26-10/h1-2,7,9H,3-6,8H2
SMILES: C1CN(CCC1C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)CC3=CC=CS3
Molecular Formula: C17H14F5NO2S
Molecular Weight: 391.4 g/mol

Pentafluorophenyl 1-(thien-2-ylmethyl)piperidine-4-carboxylate

CAS No.: 930111-06-1

Cat. No.: VC3958316

Molecular Formula: C17H14F5NO2S

Molecular Weight: 391.4 g/mol

* For research use only. Not for human or veterinary use.

Pentafluorophenyl 1-(thien-2-ylmethyl)piperidine-4-carboxylate - 930111-06-1

Specification

CAS No. 930111-06-1
Molecular Formula C17H14F5NO2S
Molecular Weight 391.4 g/mol
IUPAC Name (2,3,4,5,6-pentafluorophenyl) 1-(thiophen-2-ylmethyl)piperidine-4-carboxylate
Standard InChI InChI=1S/C17H14F5NO2S/c18-11-12(19)14(21)16(15(22)13(11)20)25-17(24)9-3-5-23(6-4-9)8-10-2-1-7-26-10/h1-2,7,9H,3-6,8H2
Standard InChI Key ZANIAEUMQOHKCJ-UHFFFAOYSA-N
SMILES C1CN(CCC1C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)CC3=CC=CS3
Canonical SMILES C1CN(CCC1C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)CC3=CC=CS3

Introduction

Chemical Identity and Structural Properties

Pentafluorophenyl 1-(thien-2-ylmethyl)piperidine-4-carboxylate belongs to the piperidine carboxylate family, distinguished by its fluorine-rich aromatic system and heterocyclic thiophene moiety. The molecular formula C₁₇H₁₄F₅NO₂S corresponds to a molecular weight of 391.4 g/mol, with a melting point range of 73–75°C . The compound’s IUPAC name, (2,3,4,5,6-pentafluorophenyl) 1-(thiophen-2-ylmethyl)piperidine-4-carboxylate, reflects its ester linkage between the piperidine-4-carboxylic acid and pentafluorophenol.

Structural Features

The piperidine ring adopts a chair conformation, with the thien-2-ylmethyl group substituting at the nitrogen atom. The pentafluorophenyl ester at the 4-position introduces strong electron-withdrawing effects, enhancing the compound’s stability and reactivity in nucleophilic substitution reactions. Thiophene contributes π-electron density, potentially facilitating interactions with biological targets .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₇H₁₄F₅NO₂S
Molecular Weight391.4 g/mol
Melting Point73–75°C
Storage ConditionsRefrigerator (2–8°C)
Purity≥97%

Synthesis and Manufacturing

The synthesis of pentafluorophenyl 1-(thien-2-ylmethyl)piperidine-4-carboxylate involves multi-step organic reactions, typically starting with piperidine-4-carboxylic acid derivatives.

Optimization Challenges

  • Fluorine Sensitivity: The pentafluorophenyl group requires anhydrous conditions to prevent hydrolysis .

  • Stereochemical Control: While the compound is typically synthesized as a racemic mixture, chiral resolutions may be necessary for enantioselective applications .

Applications in Pharmaceutical Research

This compound’s structural complexity and fluorine content make it a promising candidate for drug development, particularly in antiviral and CNS-targeted therapies.

Biological Activity

  • Antiviral Potential: Piperidine derivatives are known to inhibit viral proteases. Patent US7511145B2 highlights related compounds active against Flaviviridae viruses, suggesting possible mechanistic overlap .

  • Blood-Brain Barrier Penetration: The lipophilic pentafluorophenyl group may enhance CNS bioavailability, a critical factor in neuropharmaceutical design .

Intermediate Utility

Pentafluorophenyl esters are widely used in peptide synthesis and prodrug strategies due to their leaving group properties. This compound could serve as a building block for:

  • Fluorinated Prodrugs: Enhancing metabolic stability.

  • Targeted Drug Delivery: Conjugating with antibodies or ligands via ester hydrolysis .

SupplierPurityPackagingPrice (250 mg)
Apollo Scientific97%250 mg€364
Fluoropharm98%CustomQuote-based

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the thiophene or fluorine substituents to optimize pharmacokinetics.

  • In Vivo Toxicity Profiling: Assessing long-term safety for preclinical development.

  • Catalytic Applications: Exploring use in asymmetric synthesis as a chiral auxiliary .

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